molecular formula C14H14N2O2 B11866894 Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate CAS No. 65586-64-3

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate

Cat. No.: B11866894
CAS No.: 65586-64-3
M. Wt: 242.27 g/mol
InChI Key: FGVZKUPPTFKFRY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an ethyl ester group at the 5-position and a 4-methylphenyl group at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate typically involves the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Chemical Formula : C13_{13}H13_{13}N2_{2}O2_{2}
  • Molecular Weight : Approximately 242.27 g/mol
  • CAS Number : 65586-64-3

The compound features an ethyl ester group attached to a pyrimidine ring, which is further substituted with a 4-methylphenyl group. This unique substitution pattern may influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.

Anticancer Properties

The compound has shown potential as an anticancer agent . Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . this compound's structure may allow it to interact with key molecular targets in cancer therapy.

In a comparative study, other pyrimidine derivatives exhibited IC50_{50} values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapy agents like 5-Fluorouracil (IC50_{50} values of 17.02 μM) . While direct studies on this compound are still needed, its structural similarities suggest it may possess comparable efficacy.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological pathways. Pyrimidines are known to modulate enzyme activity, potentially inhibiting disease-related pathways or promoting apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have highlighted the biological significance of pyrimidines, including this compound:

  • Anticancer Activity : In vitro assays have shown that related compounds can significantly inhibit growth in various cancer cell lines, including HeLa and HepaRG cells, suggesting a promising avenue for further research into this compound's anticancer potential .
  • Toxicity Profiles : Initial toxicity assessments indicate that certain pyrimidine derivatives exhibit low toxicity levels against normal cells while maintaining high efficacy against cancer cells. This selectivity is critical for developing safe therapeutic agents .
  • Synthesis and Structure-Activity Relationship (SAR) : Ongoing research into the synthesis of new pyrimidine derivatives aims to optimize their biological activity through structural modifications, which may enhance their therapeutic profiles .

Properties

CAS No.

65586-64-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3

InChI Key

FGVZKUPPTFKFRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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